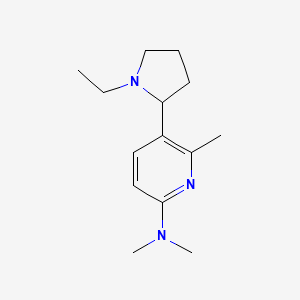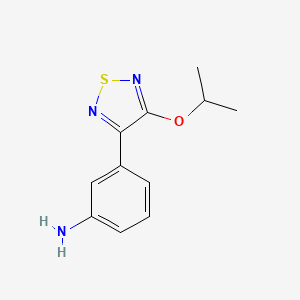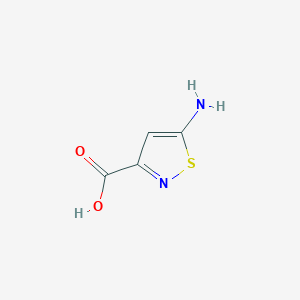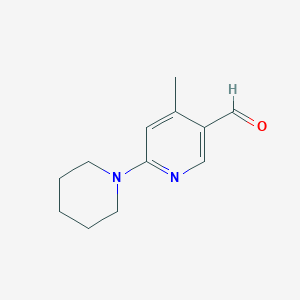
Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrophenyl group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-hydroxyacetophenone, undergoes nitration to introduce a nitro group at the 5-position of the phenyl ring.
Cyclization: The nitro-substituted intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring.
Esterification: The resulting triazole derivative is esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted triazole derivatives.
Substitution: Various substituted esters or amides.
科学研究应用
Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group and triazole ring play crucial roles in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways, leading to its observed biological effects.
相似化合物的比较
Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl 3-(2-amino-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate: Contains an amino group instead of a hydroxyl group, leading to variations in chemical behavior and applications.
The presence of the nitro group in this compound makes it unique, as it imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.
属性
分子式 |
C11H10N4O5 |
|---|---|
分子量 |
278.22 g/mol |
IUPAC 名称 |
ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10N4O5/c1-2-20-11(17)10-12-9(13-14-10)7-5-6(15(18)19)3-4-8(7)16/h3-5,16H,2H2,1H3,(H,12,13,14) |
InChI 键 |
DRYJCTMKMNFFNF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)








![4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11797862.png)
![Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)


